2,3,4,5-Tetrahydro-1-benzothiepin-5-one
Overview
Description
2,3,4,5-Tetrahydro-1-benzothiepin-5-one is a chemical compound with the molecular formula C10H10OS . It has a molecular weight of 178.25 g/mol . The IUPAC name for this compound is 3,4-dihydro-2H-1-benzothiepin-5-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation as C1CC(=O)C2=CC=CC=C2SC1 . This compound does not have any defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, or undefined bond stereocenter count .Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has a topological polar surface area of 42.4 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 178.04523611 g/mol .Scientific Research Applications
Synthesis and Pharmacological Studies
A significant area of research involving 2,3,4,5-Tetrahydro-1-benzothiepin-5-one relates to its synthesis and potential pharmacological applications. Research by Huckle, Lockhart, and Webb (1971) focused on preparing various compounds in the 1-benzothiepin series, including this compound, and analyzing their activity on the central nervous system in mice (Huckle, Lockhart, & Webb, 1971).
Ring Expansion Studies
Pellicciari and Natalini (1977) explored the ring expansion of thiochroman-4-one and isothiochroman-4-one with ethyl diazo(lithio)acetate to produce tetrahydro-1-benzothiepin beta-oxoesters, including this compound (Pellicciari & Natalini, 1977).
Asymmetric Sulfa-Michael Addition
Corti et al. (2017) presented a method for the catalytic asymmetric sulfa-Michael addition of 2-aminothiophenols to trans-chalcones to access 2,3,4,5-tetrahydro-1,5-benzothiazepines, a related compound, in an enantioenriched form. This research has implications for medicinal chemistry, especially concerning 1,5-benzothiazepine frameworks (Corti et al., 2017).
Spiro Compound Synthesis
The work of Mishriky, Girgis, Hosni, and Farag (2006) involved synthesizing spiro compounds involving this compound, contributing to the understanding of regio- and stereoselective synthesis in organic chemistry (Mishriky et al., 2006).
Rearrangement Studies
Tamura, Takebe, Mukai, and Ikeda (1981, 1982) investigated the rearrangement of 4-oxothiochroman-1-io(bismethoxycarbonyl)methanides to tetrahydro-1-benzothiepin-5-ones, shedding light on the chemical behavior of such compounds under different conditions (Tamura et al., 1981, 1982).
Bone Formation Stimulation
Research by Oda et al.
(1999) explored the use of 3-benzothiepin-2-carboxamide derivatives, related to 2,3,4,5-Tetrahydro-1-benzothiepin, for stimulating bone formation. This study is crucial for developing potential therapeutic agents for osteoporosis and bone fracture treatment (Oda et al., 1999).
Cytotoxic Activity in Tumor Cells
Sugita, Hosoya, Terasawa, Yokoe, Fujisawa, and Sakagami (2001) conducted research on the cytotoxic activity of benzothiepins, including this compound, against human oral tumor cell lines. They found that these compounds showed higher cytotoxic activity against tumor cells than normal cells, indicating their potential use in cancer therapy (Sugita et al., 2001).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3,4-dihydro-2H-1-benzothiepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQUBWTMSEHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323402 | |
Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21609-70-1 | |
Record name | 21609-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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